![molecular formula C18H11F3N4O2 B2839839 N-(5-(4-(trifluoromethyl)phenyl)-1,3,4-oxadiazol-2-yl)-1H-indole-3-carboxamide CAS No. 1209247-38-0](/img/structure/B2839839.png)
N-(5-(4-(trifluoromethyl)phenyl)-1,3,4-oxadiazol-2-yl)-1H-indole-3-carboxamide
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Overview
Description
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the indole and oxadiazole rings, and the trifluoromethyl-substituted phenyl ring. These groups could potentially influence the compound’s reactivity and interactions with biological targets .Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by the presence of the indole and oxadiazole rings, and the trifluoromethyl group. The trifluoromethyl group is electron-withdrawing, which could influence the compound’s reactivity .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the trifluoromethyl group could increase the compound’s lipophilicity, potentially influencing its solubility and distribution in the body .Scientific Research Applications
Chemical Genetics and Apoptosis Induction
Chemical genetics approaches have identified small molecules, including derivatives of 1,3,4-oxadiazoles, as potent apoptosis inducers. These compounds have been studied for their potential anticancer activities and as tools to understand signaling pathways and identify druggable targets. For instance, certain oxadiazole derivatives have been identified as tumor vascular disrupting agents with potent in vivo anticancer activity, highlighting their utility in anticancer drug research (Cai, Drewe, & Kasibhatla, 2006).
Structural Analysis and Reaction Studies
Research on the reaction between potassium ethoxide and specific oxadiazole compounds led to the crystal and molecular structure determination of intermediates, aiding in understanding the chemical properties and reactions of oxadiazole derivatives (Viterbo, Calvino, & Serafino, 1980).
Urease Inhibition and Therapeutic Potential
Novel indole-based oxadiazole scaffolds have been synthesized and shown to be potent urease inhibitors. These compounds were evaluated for their inhibitory potential against the urease enzyme, demonstrating significant in vitro activity. Such studies suggest the therapeutic potential of oxadiazole derivatives in treating diseases where urease activity is a contributing factor (Nazir et al., 2018).
Antimicrobial and Anticancer Properties
Research into 1,3,4-oxadiazole derivatives has also focused on their antimicrobial and anticancer properties. For instance, a series of 1,4-disubstituted 1,2,3-triazole derivatives, incorporating oxadiazole structures, exhibited moderate to good activities against bacterial and fungal strains, underscoring their potential as antimicrobial agents (Jadhav, Raundal, Patil, & Bobade, 2017).
Tubulin Polymerization Inhibition
Another study focused on the synthesis and evaluation of indole-2-carbohydrazides and thiazolidinyl-indole-2-carboxamides as tubulin polymerization inhibitors. These compounds demonstrated remarkable antiproliferative activity against various cancer cell lines, highlighting the potential of oxadiazole and indole derivatives in cancer therapy (Kazan, Yagci, Bai, Ozkirimli, Hamel, & Ozkirimli, 2019).
Mechanism of Action
Future Directions
properties
IUPAC Name |
N-[5-[4-(trifluoromethyl)phenyl]-1,3,4-oxadiazol-2-yl]-1H-indole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11F3N4O2/c19-18(20,21)11-7-5-10(6-8-11)16-24-25-17(27-16)23-15(26)13-9-22-14-4-2-1-3-12(13)14/h1-9,22H,(H,23,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NFTZAKPXNYWCFZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)C(=O)NC3=NN=C(O3)C4=CC=C(C=C4)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11F3N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-(4-(trifluoromethyl)phenyl)-1,3,4-oxadiazol-2-yl)-1H-indole-3-carboxamide |
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